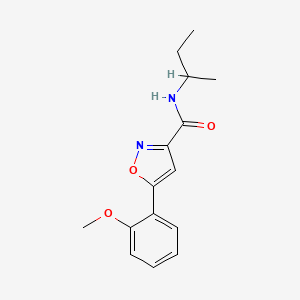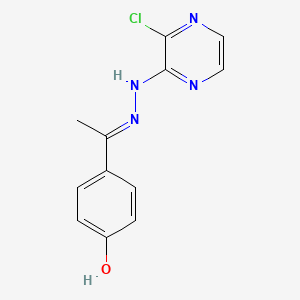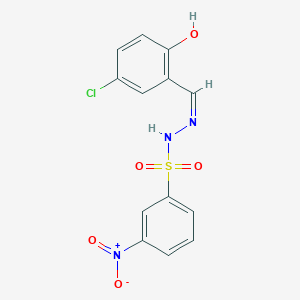![molecular formula C19H19N3O6 B6087410 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087410.png)
2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a hydrazone derivative of 3,4,5-trimethoxyphthalic anhydride and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has also been shown to possess antifungal and antibacterial activities by inhibiting the growth of various microorganisms. Furthermore, it has been investigated for its potential use as an anticonvulsant, anti-inflammatory, and antioxidant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] in lab experiments is its potential to exhibit various biological activities. This makes it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions that can be explored with 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]. One of the most significant directions is to investigate its potential use as an anticancer agent. Further studies can be conducted to elucidate its mechanism of action and to optimize its structure to improve its potency and selectivity. Additionally, its potential use as an antifungal and antibacterial agent can also be explored. Furthermore, its use as an anticonvulsant, anti-inflammatory, and antioxidant agent can also be investigated. Overall, there is significant potential for 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] in various scientific research applications.
Métodos De Síntesis
The synthesis of 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] has been reported in the literature using different methods. One of the most common methods involves the reaction of 3,4,5-trimethoxyphthalic anhydride with 4-methoxyphenylhydrazine in the presence of a catalyst such as acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has also been investigated for its potential use as an anticonvulsant, anti-inflammatory, and antioxidant agent.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-5-12(6-8-13)21-22-17-19(23)28-18(20-17)11-9-14(25-2)16(27-4)15(10-11)26-3/h5-10,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMETBJPBBQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B6087330.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6087353.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6087367.png)
![2-(2-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6087381.png)
![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6087386.png)

![5-bromo-1H-indole-3-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6087395.png)
![2-{2-[(4-ethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6087400.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6087427.png)
![4-(5-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6087433.png)
![tetrahydro-2-furanylmethyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6087437.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinamine](/img/structure/B6087445.png)